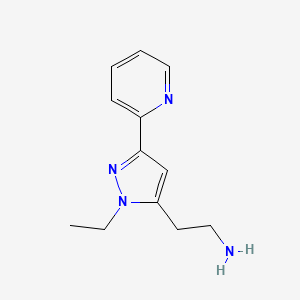
2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine
Descripción general
Descripción
2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine, commonly known as EPPEA, is an aniline derivative that has been used in a variety of scientific research applications. It is a versatile compound that can be used for a number of different applications. EPPEA is a colorless solid that is soluble in water and has a melting point of 225-226 °C. It is a relatively stable compound with a shelf life of up to two years.
Aplicaciones Científicas De Investigación
Catalysis in Polymerization Processes
2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine and its derivatives have been utilized in catalysis, particularly in oligomerization and polymerization processes. For instance, the nickel complexes formed by reacting pyrazolylamine ligands with [NiBr2(DME)] have been activated with aluminum co-catalysts to catalyze the oligomerization or polymerization of ethylene. The reaction products are dependent on the co-catalyst and solvent used, producing various polyethylene types and other hydrocarbon compounds (Obuah et al., 2014).
Synthesis of Heterocyclic Compounds
This compound is instrumental in synthesizing heterocyclic compounds. For example, ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products have been synthesized using pyrazole-5-amine derivatives and activated carbonyl groups. This process is useful for preparing novel N-fused heterocycle products (Ghaedi et al., 2015).
Synthesis of Anticancer Agents
Pyrazolyl compounds have been explored for their potential as anticancer agents. The design and synthesis of pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives, for instance, have been evaluated for their in vitro cytotoxicity against human cancer cell lines. Some of these compounds exhibited moderate to good cytotoxicity, indicating their potential as therapeutic agents (Alam et al., 2018).
Copolymerization Catalysts
(Pyrazolylethyl-amine)zinc(II) carboxylate complexes have been tested as catalysts for the copolymerization of CO2 and cyclohexene oxide. These catalysts, under certain conditions, have been effective in forming poly(cyclohexene carbonate) and cyclohexene carbonate, showcasing their utility in polymer synthesis (Matiwane et al., 2020).
Transfer Hydrogenation Catalysts
In the field of asymmetric transfer hydrogenation of ketones, (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes have been developed. These complexes have shown active catalysis in transfer hydrogenation reactions, providing insights into the influence of catalyst structure and reaction conditions on such processes (Magubane et al., 2017).
Propiedades
IUPAC Name |
2-(2-ethyl-5-pyridin-2-ylpyrazol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-2-16-10(6-7-13)9-12(15-16)11-5-3-4-8-14-11/h3-5,8-9H,2,6-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMYVWSZADCDOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CC=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















